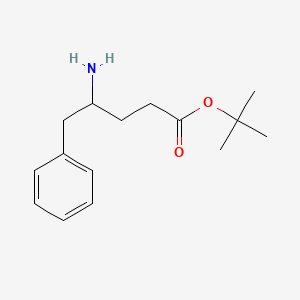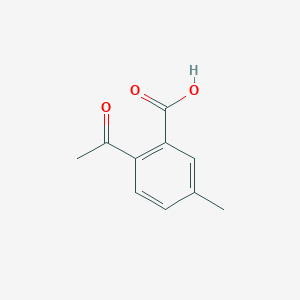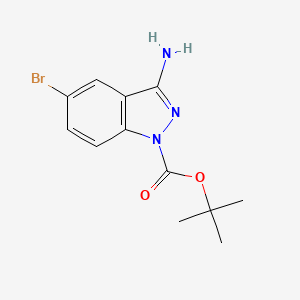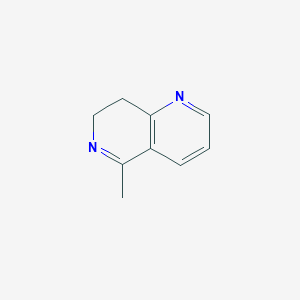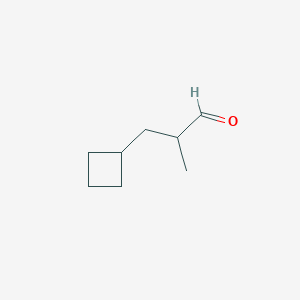
3-cyclobutyl-2-methylpropanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclobutyl-2-methylpropanal is an organic compound that belongs to the class of aldehydes It features a cyclobutyl group attached to the second carbon of a methylpropanal chain Aldehydes are characterized by the presence of a terminal carbonyl group (C=O), which is bonded to a hydrogen atom and a carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclobutyl-2-methylpropanal can be achieved through several methods. One common approach involves the use of cyclobutylmethyl ketone as a starting material. The ketone undergoes a reduction reaction to form the corresponding alcohol, which is then oxidized to yield the desired aldehyde. The reaction conditions typically involve the use of reducing agents such as sodium borohydride (NaBH4) for the reduction step and oxidizing agents like pyridinium chlorochromate (PCC) for the oxidation step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method could be the catalytic hydrogenation of cyclobutylmethyl ketone followed by controlled oxidation. Catalysts such as palladium on carbon (Pd/C) can be used for the hydrogenation step, while oxidation can be achieved using industrial oxidants like chromium trioxide (CrO3) or manganese dioxide (MnO2) .
Analyse Des Réactions Chimiques
Types of Reactions
3-cyclobutyl-2-methylpropanal can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under acidic or basic conditions
Major Products Formed
Oxidation: 3-cyclobutyl-2-methylpropanoic acid
Reduction: 3-cyclobutyl-2-methylpropanol
Substitution: Depends on the nucleophile used
Applications De Recherche Scientifique
3-cyclobutyl-2-methylpropanal has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-cyclobutyl-2-methylpropanal involves its reactivity as an aldehyde. The carbonyl group (C=O) is highly reactive due to the partial positive charge on the carbon atom, making it susceptible to nucleophilic attacks. This reactivity allows the compound to participate in various chemical reactions, such as nucleophilic addition and condensation reactions . The molecular targets and pathways involved depend on the specific reaction and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methylpropanal: A simpler aldehyde with a similar structure but without the cyclobutyl group.
3-methylbutanal: Another branched aldehyde with a different alkyl group attached to the carbon chain.
Cyclobutylmethyl ketone: A related compound that can be used as a precursor in the synthesis of 3-cyclobutyl-2-methylpropanal.
Uniqueness
This compound is unique due to the presence of both a cyclobutyl group and an aldehyde group in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications. The cyclobutyl group introduces ring strain, which can influence the compound’s reactivity and stability .
Propriétés
IUPAC Name |
3-cyclobutyl-2-methylpropanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7(6-9)5-8-3-2-4-8/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNAUPHLMBJIKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCC1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
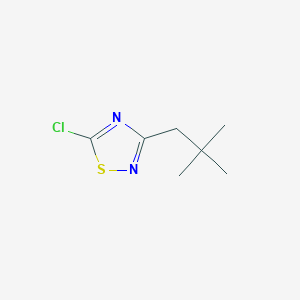
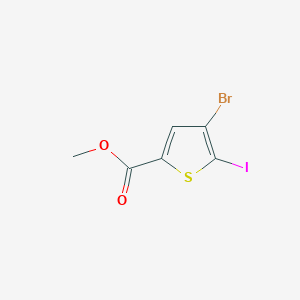
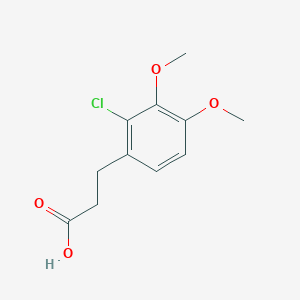
![2-{[(4-bromophenyl)methyl][(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B6614722.png)
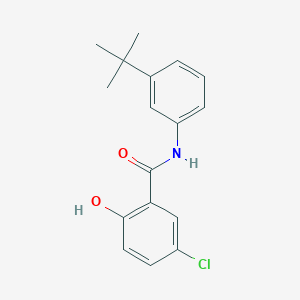
![tert-butyl 4-[4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]piperazine-1-carboxylate](/img/structure/B6614753.png)
